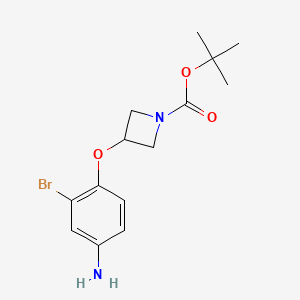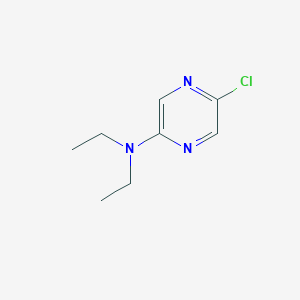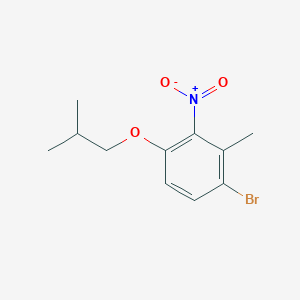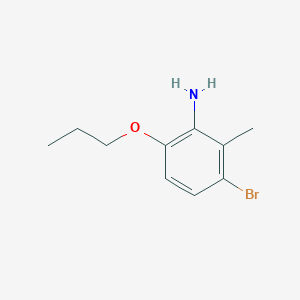
3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3E6IPTPD, is an organo-iodine compound that has gained significant attention in recent years due to its potential applications in synthetic organic chemistry, medicinal chemistry, and catalysis. This compound has a unique molecular structure containing both a pyrimidine ring and an iodophenyl ring, which enables it to act as a versatile building block in organic synthesis. Furthermore, 3E6IPTPD has been found to possess a variety of biochemical and physiological effects, and its ability to act as a catalyst in certain reactions has made it a promising tool for drug discovery and development.
Applications De Recherche Scientifique
Antagonistic Properties and Structural Analysis
Synthesis and Structure-Activity Relationships : Thieno[2,3-d]pyrimidine-2,4-diones, structurally related to 3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been synthesized and studied for their antagonistic properties against the human GnRH receptor, potentially treating reproductive diseases. These studies emphasize the importance of specific substituents for receptor binding activity (Guo et al., 2003).
Molecular Structure and Spectral Analysis
Vibrational Spectra and Molecular Structure : Investigations on the molecular structure and vibrational spectra of tetrahydropyrimidine-2,4-dione derivatives offer insights into their electronic properties, including HOMO-LUMO analyses and NBO studies. These compounds demonstrate potential for non-linear optical applications due to their significant first hyperpolarizability (Al-Abdullah et al., 2014).
Antioxidant Properties
Evaluation of Antioxidant Activity : New derivatives of hexahydropyrimido[5,4-c]quinoline, obtained through Biginelli reaction, have shown antioxidant properties. This research suggests that compounds with a thiourea moiety exhibit better antioxidant activity, highlighting their potential in medicinal chemistry (Ismaili et al., 2008).
Crystallography and Supramolecular Chemistry
Crystal Structure Analysis : Studies on the crystal structure of tetrahydropyrimidine-2,4-dione derivatives reveal detailed information about their molecular conformations and intermolecular hydrogen bonding. Such analyses are crucial for understanding the compound's chemical behavior and potential applications in material science (El‐Brollosy et al., 2012).
Non-linear Optical Applications
Non-linear Optical Studies : Theoretical and experimental studies focus on the non-linear optical properties of tetrahydropyrimidine-2,4-dione derivatives. These compounds are attractive for further research in the field of non-linear optics due to their enhanced first hyperpolarizability, indicating potential applications in optical technologies (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
3-ethyl-6-(4-iodophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZQTSJHALHGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(4-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484213.png)
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)




![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)


